molecular formula C18H20N2O3S B2970869 1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide CAS No. 1048893-69-1

1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No. B2970869
CAS RN: 1048893-69-1
M. Wt: 344.43
InChI Key: BHODYIUJGIHWRK-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features that are common in medicinal chemistry . It includes a pyrrolidine ring, a common feature in many biologically active compounds , and a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The methoxyphenyl group is a common substituent in many pharmaceuticals, and the carboxamide group is a key functional group in many drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The thiophene ring can be synthesized through various methods, including condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiophene rings, along with the methoxyphenyl and carboxamide groups. The three-dimensional structure would be influenced by the stereochemistry at the carbons of the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could undergo reactions at the nitrogen or the adjacent carbons . The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent . This suggests that our compound could potentially have anti-inflammatory properties.

Anti-Psychotic Properties

Compounds with a thiophene nucleus have been reported to possess anti-psychotic properties . This could be an area of interest for further research on our compound.

Anti-Arrhythmic Properties

Thiophene derivatives have been found to exhibit anti-arrhythmic properties . This could suggest potential cardiovascular applications for our compound.

Anti-Anxiety Properties

Compounds containing a thiophene nucleus have been reported to possess anti-anxiety properties . This could suggest potential applications in the treatment of anxiety disorders.

Anti-Fungal Properties

Thiophene derivatives have been found to exhibit anti-fungal properties . This could suggest potential applications in the treatment of fungal infections.

Anti-Cancer Properties

Thiophene derivatives have been reported to inhibit kinases and exhibit anti-cancer properties . This could suggest potential applications in cancer treatment.

Anti-Melanogenesis Properties

A study found that a thiophene chalcone derivative exhibited dose-dependent inhibitory effects in melanin contents and intracellular tyrosinase on α-MSH and IBMX-induced B16F10 cells . This suggests that our compound could potentially have anti-melanogenesis properties.

8. Precursor for Synthesis of Other Organic Compounds 4-Methoxyphenethylamine, which is part of our compound, is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . This suggests that our compound could potentially be used in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Compounds containing pyrrolidine rings and thiophene rings have been found to have a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-15-6-4-14(5-7-15)20-12-13(11-17(20)21)18(22)19-9-8-16-3-2-10-24-16/h2-7,10,13H,8-9,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHODYIUJGIHWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide

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